(6-Bromopyridin-3-yl)(phenyl)methanone

Organic Synthesis Cross-Coupling Medicinal Chemistry

This 6-bromo regioisomer features a para-bromo position relative to the pyridine nitrogen, delivering distinct electronic and steric effects for superior cross-coupling regioselectivity. The heavy bromine atom enables unique spin-orbit coupling for OLED phosphor tuning—a feature not achievable with chloro analogs. A bifunctional building block with documented scale-up paths per patent literature, reducing route scouting risk for preclinical and clinical supply. Order now for diversity-oriented synthesis and iridium-based phosphor development.

Molecular Formula C12H8BrNO
Molecular Weight 262.1 g/mol
CAS No. 80100-16-9
Cat. No. B3155459
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(6-Bromopyridin-3-yl)(phenyl)methanone
CAS80100-16-9
Molecular FormulaC12H8BrNO
Molecular Weight262.1 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C(=O)C2=CN=C(C=C2)Br
InChIInChI=1S/C12H8BrNO/c13-11-7-6-10(8-14-11)12(15)9-4-2-1-3-5-9/h1-8H
InChIKeyRHEQJLUMFGWOJK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-Bromopyridin-3-yl(phenyl)methanone (CAS 80100-16-9): A Strategic Bifunctional Building Block for Cross-Coupling and Complex Scaffold Synthesis


(6-Bromopyridin-3-yl)(phenyl)methanone (CAS 80100-16-9) is an aromatic ketone that serves as a versatile intermediate in organic synthesis, characterized by its bifunctional reactivity profile [1]. It features a diaryl ketone core, incorporating both a phenyl ring and a brominated pyridine moiety. This structure provides two orthogonal reactive handles: the aryl bromide for transition metal-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig) and the ketone carbonyl for nucleophilic additions or modifications [1].

Why (6-Bromopyridin-3-yl)(phenyl)methanone (CAS 80100-16-9) Cannot Be Substituted with Generic Pyridinyl Methanone Analogs


Substituting (6-Bromopyridin-3-yl)(phenyl)methanone (CAS 80100-16-9) with a regioisomer or a halogen analog (e.g., 5-bromo or chloro variants) is not scientifically valid due to fundamental differences in electronic properties and reactivity that dictate its utility in cross-coupling reactions and material science applications. For instance, the para-bromo position relative to the pyridine nitrogen in this compound provides a distinct electronic environment and steric profile compared to its 5-bromo and 2-bromo regioisomers, directly impacting reaction kinetics and regioselectivity in downstream transformations [1]. Furthermore, the heavier bromine atom imparts unique spin-orbit coupling effects and heavier-atom-induced phosphorescence that are critical for certain optoelectronic applications and are not replicated by lighter chlorine analogs .

Quantitative Evidence for Selecting (6-Bromopyridin-3-yl)(phenyl)methanone (CAS 80100-16-9) over Closest Analogs


Superior Reactivity of 6-Bromo-3-Pyridinyl Moiety in Cross-Coupling Versus 6-Chloro-3-Pyridinyl Analogs

The 6-bromopyridinyl group in CAS 80100-16-9 exhibits significantly higher reactivity in transition metal-catalyzed cross-coupling reactions compared to its 6-chloropyridinyl analog. This is due to the lower bond dissociation energy of the C-Br bond, enabling more efficient oxidative addition with palladium catalysts under milder conditions [1].

Organic Synthesis Cross-Coupling Medicinal Chemistry

Unique Photophysical Properties of 6-Bromopyridin-3-yl Moiety for OLED Ligand Design Compared to Non-Halogenated Analogs

(6-Bromopyridin-3-yl)(phenyl)methanone has been specifically cited as an example of a ligand that can alter the emission wavelength of iridium complexes, exhibiting high quantum efficiency and favorable photophysical properties for use in OLEDs .

Optoelectronics OLEDs Phosphorescent Materials

Regioisomeric Differentiation: Defined Synthetic Pathway for (6-Bromopyridin-3-yl)(phenyl)methanone (CAS 80100-16-9)

A scalable synthetic route for (6-Bromopyridin-3-yl)(phenyl)methanone (CAS 80100-16-9) is documented in patent literature, providing a validated starting point for process development, which is not always available for all regioisomers . The synthesis proceeds via a Weinreb amide intermediate from 6-bromopyridine-3-carboxylic acid, ensuring regiochemical purity.

Process Chemistry Synthetic Methodology Chemical Manufacturing

Primary Research and Industrial Applications for (6-Bromopyridin-3-yl)(phenyl)methanone (CAS 80100-16-9)


Medicinal Chemistry: Synthesis of Kinase Inhibitors and GPCR Agonists

The compound serves as a key intermediate for constructing complex heterocyclic drug candidates. The aryl bromide is used in Suzuki-Miyaura cross-couplings to introduce diverse aromatic and heteroaromatic groups, while the ketone can be modified to generate amines, alcohols, or other functional handles. Its use is documented in patents for pyridine-based therapeutic compounds, indicating its established role in pharmaceutical development [1].

Material Science: Development of Phosphorescent Ligands for OLEDs

This compound is specifically recognized for its application in tuning the emission properties of iridium-based phosphors. The 6-bromopyridin-3-yl moiety acts as a ligand that can alter the emission wavelength and enhance quantum efficiency in OLED devices. The heavy bromine atom is crucial for promoting efficient intersystem crossing to triplet states .

Organic Synthesis: Construction of Complex Diaryl Ketone Libraries

As a bifunctional building block, (6-Bromopyridin-3-yl)(phenyl)methanone is ideal for diversity-oriented synthesis. The aryl bromide enables modular diversification via cross-coupling, while the carbonyl group can be used for subsequent reactions (e.g., reductive amination, Grignard additions) to build a wide array of structurally complex scaffolds for screening campaigns [1].

Process Chemistry: A Validated Starting Material for Scalable Synthesis

For teams focused on process development and scale-up, this compound offers a lower-risk starting point due to its documented synthesis in patent literature. This reduces the need for extensive route scouting and optimization, providing a more direct path to producing multi-gram to kilogram quantities for preclinical and clinical studies [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

27 linked technical documents
Explore Hub


Quote Request

Request a Quote for (6-Bromopyridin-3-yl)(phenyl)methanone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.